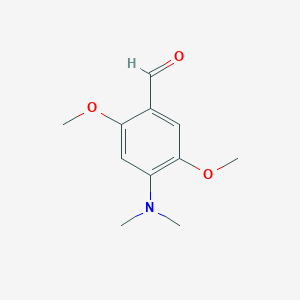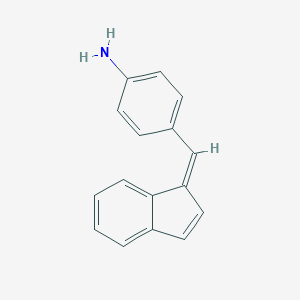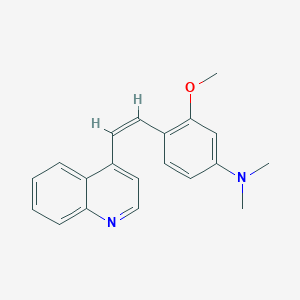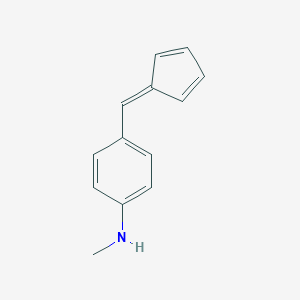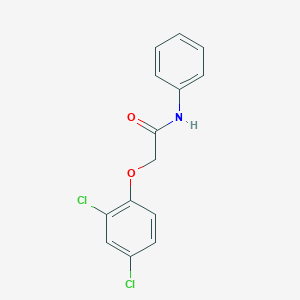
2-(2,4-dichlorophenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-phenylacetamide, commonly known as Dichloran, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 296.1 g/mol. Dichloran has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated in detail.
作用機序
The mechanism of action of Dichloran involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, which is a key component of the electron transport chain in mitochondria. By inhibiting the cytochrome bc1 complex, Dichloran disrupts the energy production process in fungi, leading to their death.
Biochemical and Physiological Effects:
Dichloran has been shown to have various biochemical and physiological effects on fungi. It induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also disrupts the cell membrane integrity and alters the lipid composition of fungi, leading to their death.
実験室実験の利点と制限
Dichloran has several advantages for lab experiments. It is a potent and selective fungicide that is effective against a wide range of plant pathogenic fungi. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, Dichloran has some limitations as well. It is toxic to humans and animals and must be handled with care. It is also not effective against all types of fungi and may have variable efficacy depending on the fungal species and strain.
将来の方向性
There are several future directions for research on Dichloran. One area of interest is the development of new antifungal agents based on the structure of Dichloran. Another area of research is the elucidation of the molecular mechanisms of fungal resistance to Dichloran and other fungicides. Additionally, the effects of Dichloran on non-target organisms and the environment need to be further studied to ensure its safe use.
合成法
Dichloran can be synthesized by the reaction of 2,4-dichlorophenol with N-phenylacetamide in the presence of a catalyst such as zinc chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of Dichloran as the major product. The synthesis of Dichloran has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
Dichloran has been extensively used in scientific research as a fungicide and as a tool to study the physiology and biochemistry of fungi. It is particularly effective against plant pathogenic fungi such as Botrytis cinerea, Penicillium expansum, and Alternaria alternata. Dichloran has also been used to study the molecular mechanisms of fungal resistance to fungicides and to develop new antifungal agents.
特性
CAS番号 |
13246-96-3 |
|---|---|
製品名 |
2-(2,4-dichlorophenoxy)-N-phenylacetamide |
分子式 |
C14H11Cl2NO2 |
分子量 |
296.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChIキー |
PPUKKDDQKNVMQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
その他のCAS番号 |
13246-96-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




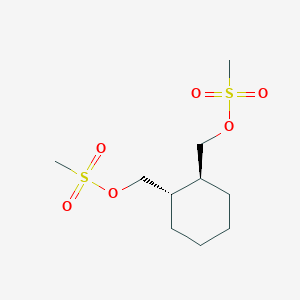
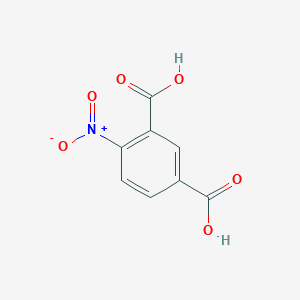

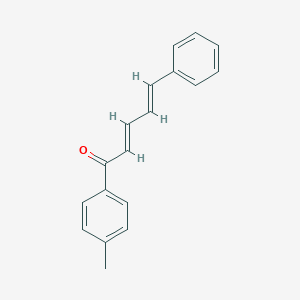
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)

